Cas no 52415-16-4 (1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester)

1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester
- Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
-
- インチ: 1S/C16H17NO2/c1-2-19-16(18)15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3
- InChIKey: FCDCFMGDEPEFRP-UHFFFAOYSA-N
- SMILES: C1C2C(=NC3C(C=2C(OCC)=O)=CC=CC=3)CCC1
1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A757490-1g |
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
52415-16-4 | 97% | 1g |
$400.0 | 2023-03-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625561-1g |
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
52415-16-4 | 97% | 1g |
¥2744.0 | 2024-04-18 | |
Chemenu | CM521634-1g |
Ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
52415-16-4 | 97% | 1g |
$396 | 2023-03-10 |
1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl esterに関する追加情報
Introduction to 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester (CAS No. 52415-16-4)
1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester (CAS No. 52415-16-4) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as Tetrahydroacridine-9-carboxylic acid ethyl ester, has garnered considerable attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease.
The chemical structure of 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester is characterized by a tetrahydroacridine core with an ethyl ester group attached to the carboxylic acid moiety. This unique structure confers the compound with several pharmacological properties that make it a valuable candidate for drug development. The tetrahydroacridine scaffold is known for its ability to cross the blood-brain barrier, which is crucial for drugs targeting central nervous system (CNS) disorders.
Recent studies have highlighted the potential of 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester as a cholinesterase inhibitor. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting cholinesterase activity, these compounds can help maintain higher levels of acetylcholine in the brain, potentially alleviating symptoms associated with Alzheimer's disease and other cognitive impairments.
In preclinical studies, 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester has demonstrated promising results in animal models of Alzheimer's disease. Research has shown that this compound can improve cognitive function and reduce neuroinflammation. These findings have sparked interest in further clinical trials to evaluate its safety and efficacy in human patients.
Beyond its role as a cholinesterase inhibitor, 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester has also been investigated for its potential neuroprotective properties. Studies have suggested that this compound may have antioxidant and anti-inflammatory effects, which could contribute to its overall therapeutic benefit. These properties make it an attractive candidate for the development of multifunctional drugs that can address multiple aspects of neurodegenerative diseases.
The synthesis of 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester involves several well-established chemical reactions. One common approach involves the condensation of 9-aminoacridine with ethyl chloroformate followed by reduction to form the tetrahydro derivative. This synthetic route allows for the production of high-purity material suitable for pharmaceutical applications.
In addition to its therapeutic potential, 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester has also been studied for its use as a research tool in neuroscience and pharmacology. Its ability to modulate cholinergic signaling pathways makes it a valuable probe for investigating the underlying mechanisms of cognitive disorders and developing new therapeutic strategies.
The safety profile of 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester is an important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have generally shown favorable results, with no significant adverse effects observed at therapeutic doses. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, 1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester (CAS No. 52415-16-4) represents a promising compound with significant potential in the treatment of neurodegenerative diseases. Its unique chemical structure and multifunctional properties make it an attractive candidate for further investigation and development in both academic and industrial settings. As research continues to advance our understanding of this compound's mechanisms and therapeutic applications, it holds great promise for improving the lives of patients suffering from cognitive disorders.
52415-16-4 (1,2,3,4-Tetrahydro-acridine-9-carboxylic acid ethyl ester) Related Products
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
